molecular formula C15H13N2NaO6S B056154 Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 114549-95-0

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No. B056154
M. Wt: 372.3 g/mol
InChI Key: BMIXQDXRXMBDCL-UDPKUUJNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, also known as sodium ceftiofur, is a third-generation cephalosporin antibiotic used in veterinary medicine. It is used to treat bacterial infections in cattle, swine, and other animals, and is not approved for use in humans. Sodium ceftiofur is a broad-spectrum antibiotic that works by inhibiting bacterial cell wall synthesis.

Mechanism Of Action

Sodium ceftiofur works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan strands and ultimately leading to bacterial cell death.

Biochemical And Physiological Effects

Sodium ceftiofur has been shown to have minimal adverse effects on animals when used at recommended doses. It is rapidly metabolized and excreted in the urine, with a half-life of approximately 2 hours in cattle and swine. However, at high doses, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur can cause adverse effects, including diarrhea, vomiting, and injection site reactions.

Advantages And Limitations For Lab Experiments

Sodium ceftiofur is a useful tool in laboratory experiments for studying bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers. However, its use is limited to veterinary medicine and is not approved for use in humans.

Future Directions

There are several areas of future research for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. These include:
1. Development of new formulations and delivery methods to improve efficacy and reduce adverse effects.
2. Investigation of the pharmacokinetics and pharmacodynamics of Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur in different animal species.
3. Study of the mechanisms of resistance to Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur and development of strategies to overcome resistance.
4. Investigation of the potential for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur to be used in combination with other antibiotics to improve efficacy and reduce resistance.
5. Development of new antibiotics with improved activity and safety profiles for use in veterinary medicine.
In conclusion, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur is a valuable tool in veterinary medicine for treating bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers studying bacterial infections in animals. However, its use is limited to veterinary medicine and is not approved for use in humans. Further research is needed to improve its efficacy, reduce adverse effects, and develop new antibiotics with improved activity and safety profiles.

Synthesis Methods

Sodium ceftiofur is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions. The synthesis involves the conversion of 7-ACA to a cephalosporin intermediate, which is then converted to the final product, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. The synthesis method is complex and requires specialized equipment and expertise.

Scientific Research Applications

Sodium ceftiofur has been extensively studied for its efficacy in treating bacterial infections in animals. It has been shown to be effective against a wide range of bacterial pathogens, including those that are resistant to other antibiotics. Sodium ceftiofur has also been studied for its pharmacokinetics, pharmacodynamics, and safety in animals.

properties

CAS RN

114549-95-0

Product Name

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C15H13N2NaO6S

Molecular Weight

372.3 g/mol

IUPAC Name

sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C15H14N2O6S.Na/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19;/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22);/q;+1/p-1/t6-,9+,13-;/m1./s1

InChI Key

BMIXQDXRXMBDCL-UDPKUUJNSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+]

SMILES

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+]

synonyms

(5R,6S)-3-(4-Carbamoylphenoxy)-6β-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt

Origin of Product

United States

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